![molecular formula C22H15N3OS B382868 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one CAS No. 379250-17-6](/img/structure/B382868.png)

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

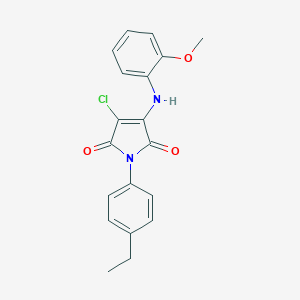

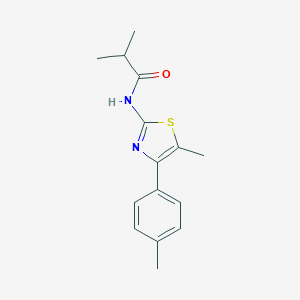

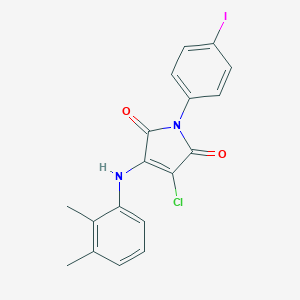

5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is a chemical compound with the molecular formula C22H15N3OS . It is a complex organic compound that is part of the phthalazine class of compounds . Phthalazines are important due to their significant biological activities and pharmacological properties .

Molecular Structure Analysis

The molecular structure of 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one is complex, with a benzylsulfanyl group attached to a quinazolinophthalazinone core . The structure includes a phthalazine ring, which is a bicyclic compound in which a pyridazine is fused with a benzene ring .Aplicaciones Científicas De Investigación

- 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one serves as an efficient organocatalyst. Researchers have explored its potential in promoting chemical reactions, especially in one-pot syntheses. Its ability to accelerate reactions and enhance selectivity makes it valuable in synthetic chemistry .

Organocatalysis

Mecanismo De Acción

Target of Action

Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation, such as p38 mitogen-activated protein kinase (mapk) and topoisomerase ii .

Mode of Action

It’s known that phthalazinone derivatives can bind target proteins through hydrogen bond formation . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes.

Biochemical Pathways

The inhibition of p38 mapk and topoisomerase ii can affect multiple cellular processes, including cell cycle progression and apoptosis .

Result of Action

Similar compounds have shown significant anti-proliferative activity against human epithelial breast and liver cancer cell lines . This suggests that 5-Benzylsulfanylquinazolino[2,3-a]phthalazin-8-one may also have potential anti-cancer effects.

Propiedades

IUPAC Name |

5-benzylsulfanylquinazolino[2,3-a]phthalazin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c26-22-18-12-6-7-13-19(18)23-20-16-10-4-5-11-17(16)21(24-25(20)22)27-14-15-8-2-1-3-9-15/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKTUESEWXCBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B382785.png)

![ethyl 2-{[3-(biphenyl-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B382787.png)

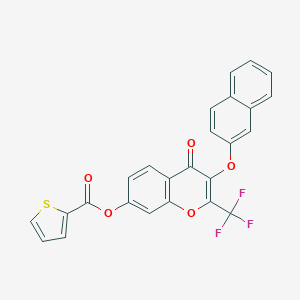

![3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl 2-thiophenecarboxylate](/img/structure/B382789.png)

![2-(4-nitrophenyl)-5-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B382791.png)

![3-[(3,4-dimethoxybenzylidene)amino]-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B382800.png)